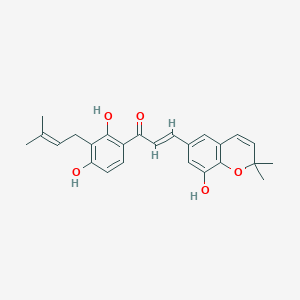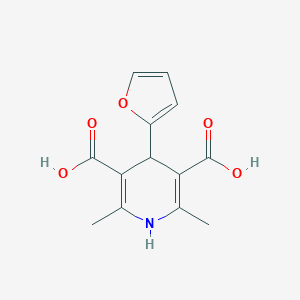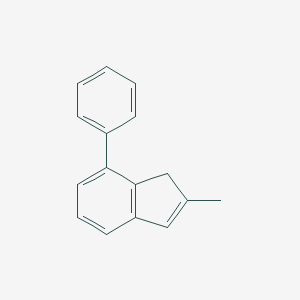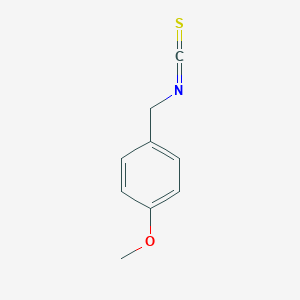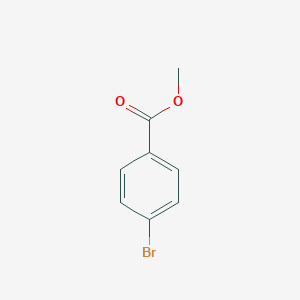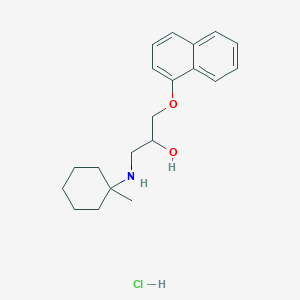
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride, also known as Pindolol, is a beta-blocker medication used to treat high blood pressure, angina, and heart rhythm disorders. In addition to its clinical applications, Pindolol has also been extensively studied for its scientific research applications.
Wirkmechanismus
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the body. By doing so, it reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has intrinsic sympathomimetic activity, which means that it can partially activate the beta receptors while blocking them.
Biochemische Und Physiologische Effekte
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has a number of biochemical and physiological effects on the body. It has been shown to reduce the release of catecholamines, which are hormones that regulate various physiological processes, including heart rate, blood pressure, and metabolism. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several advantages as a research tool. It is a well-established drug with a known mechanism of action and has been extensively studied in both clinical and research settings. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several limitations as well. It has a relatively short half-life, which limits its usefulness in long-term studies. It also has a non-selective mechanism of action, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. One area of interest is its potential role in the treatment of psychiatric disorders, such as depression and anxiety. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to enhance the effects of antidepressant medications and may have therapeutic potential in the treatment of these disorders. Another area of interest is its potential role in the treatment of cancer. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been shown to inhibit the growth of certain types of cancer cells and may have potential as an anti-cancer agent. Finally, further research is needed to fully understand the mechanism of action of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride and its effects on various physiological processes.
Synthesemethoden
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a synthetic compound that can be prepared by reacting 1-methylcyclohexylamine with 1-naphthol in the presence of an acid catalyst. The resulting product is then reacted with epichlorohydrin to form the hydrochloride salt of 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride. The purity and yield of the compound can be improved by recrystallization and other purification techniques.
Wissenschaftliche Forschungsanwendungen
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. 1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has been used as a research tool to investigate the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
130260-25-2 |
|---|---|
Produktname |
1-((1-Methylcyclohexyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
Molekularformel |
C20H28ClNO2 |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-20(12-5-2-6-13-20)21-14-17(22)15-23-19-11-7-9-16-8-3-4-10-18(16)19;/h3-4,7-11,17,21-22H,2,5-6,12-15H2,1H3;1H |
InChI-Schlüssel |
YXCBQVPMUBGLGT-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Kanonische SMILES |
CC1(CCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Synonyme |
1-[(1-methylcyclohexyl)amino]-3-naphthalen-1-yloxy-propan-2-ol hydroch loride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



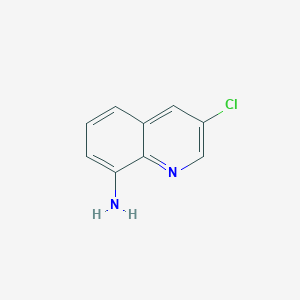
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
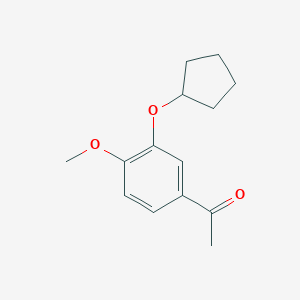
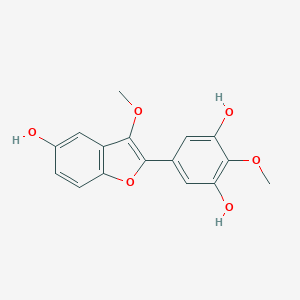
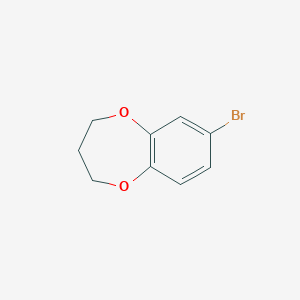
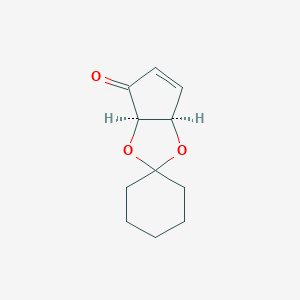
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
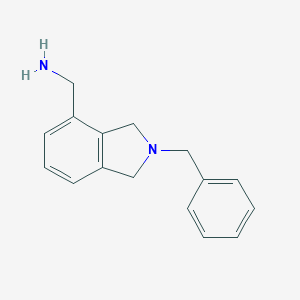
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
